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molecular formula C15H16O B7871922 1-(4-Biphenyl)-1-propanol

1-(4-Biphenyl)-1-propanol

Cat. No. B7871922
M. Wt: 212.29 g/mol
InChI Key: FTCZCJCBXHXCSS-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

To a solution of 4-phenylbenzaldehyde (1.20 g) in diethyl ether (13.2 mL), ethylmagnesium bromide (about 3.0 mol/L, solution in diethyl ether, 3.29 mL) was added at 0° C. After stirring the mixture at room temperature for 3 hours, the precipitate was recovered by filtration. After dissolving the recovered precipitate in a liquid mixture of ethyl acetate and a saturated aqueous solution of ammonium chloride, three extractions were conducted with ethyl acetate. The combined organic layers were washed with saturated brine. After passage through a phase separator, the washed organic layers were concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-70:30) to give 1-(biphenyl-4-yl)propan-1-ol as a colorless solid (1.27 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
3.29 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15](OCC)[CH3:16]>C([Mg]Br)C>[C:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]=[CH:9][C:10]([CH:11]([OH:12])[CH2:15][CH3:16])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
3.29 mL
Type
solvent
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the recovered precipitate
ADDITION
Type
ADDITION
Details
in a liquid mixture of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
a saturated aqueous solution of ammonium chloride, three extractions
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
After passage through a phase separator, the washed organic layers were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-70:30)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(CC)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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